molecular formula C17H20FN3O3S B14166365 2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-

2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-

Cat. No.: B14166365
M. Wt: 365.4 g/mol
InChI Key: PHSDSMUCNUCJGQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-alpha-[(methylamino)methyl]-, 2,2-dioxide, (alphaS)- is a complex organic compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, photonics, and medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include a benzothiadiazole core, a fluorophenyl group, and a methylamino substituent.

Preparation Methods

The synthesis of 2,1,3-Benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-alpha-[(methylamino)methyl]-, 2,2-dioxide, (alphaS)- involves several steps. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine to form the benzothiadiazole core . The fluorophenyl group and the methylamino substituent are then introduced through subsequent reactions, which may involve the use of reagents such as fluorobenzene and methylamine under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Compared to other benzothiadiazole derivatives, 2,1,3-Benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-alpha-[(methylamino)methyl]-, 2,2-dioxide, (alphaS)- stands out due to its unique combination of structural features. Similar compounds include:

These similar compounds share the benzothiadiazole core but differ in their substituents, leading to variations in their chemical and physical properties.

Properties

Molecular Formula

C17H20FN3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-4-[3-(2-fluorophenyl)-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl]-1-(methylamino)butan-2-ol

InChI

InChI=1S/C17H20FN3O3S/c1-19-12-13(22)10-11-20-16-8-4-5-9-17(16)21(25(20,23)24)15-7-3-2-6-14(15)18/h2-9,13,19,22H,10-12H2,1H3/t13-/m0/s1

InChI Key

PHSDSMUCNUCJGQ-ZDUSSCGKSA-N

Isomeric SMILES

CNC[C@H](CCN1C2=CC=CC=C2N(S1(=O)=O)C3=CC=CC=C3F)O

Canonical SMILES

CNCC(CCN1C2=CC=CC=C2N(S1(=O)=O)C3=CC=CC=C3F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.